molecular formula C14H19NO5 B267184 4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid

4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid

Cat. No. B267184
M. Wt: 281.3 g/mol
InChI Key: HULNIIAOUMDFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid, also known as EEAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It also activates certain signaling pathways that promote cell survival and growth.
Biochemical and Physiological Effects:
4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also induces apoptosis in cancer cells by activating the p53 signaling pathway. In addition, 4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid has been shown to protect neurons from oxidative stress and promote neuronal survival.

Advantages and Limitations for Lab Experiments

4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its stability and bioavailability may be limited, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid, including its potential use in combination with other drugs for cancer treatment, its effects on other signaling pathways involved in inflammation and cancer progression, and its potential use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid is a promising chemical compound that has potential therapeutic properties in various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of 2-ethoxyethanol with aniline, followed by the reaction of the resulting compound with succinic anhydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and acetic acid.

Scientific Research Applications

4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid has anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

Product Name

4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid

Molecular Formula

C14H19NO5

Molecular Weight

281.3 g/mol

IUPAC Name

4-[2-(2-ethoxyethoxy)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C14H19NO5/c1-2-19-9-10-20-12-6-4-3-5-11(12)15-13(16)7-8-14(17)18/h3-6H,2,7-10H2,1H3,(H,15,16)(H,17,18)

InChI Key

HULNIIAOUMDFJP-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1NC(=O)CCC(=O)O

Canonical SMILES

CCOCCOC1=CC=CC=C1NC(=O)CCC(=O)O

Origin of Product

United States

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